3-(Trifluoromethoxy)pyridin-4-amine

Description

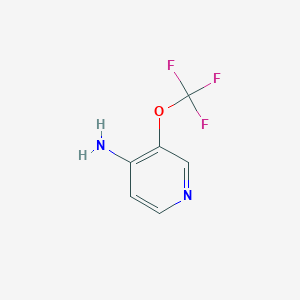

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethoxy)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)12-5-3-11-2-1-4(5)10/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXXNMHZXMHXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678828 | |

| Record name | 3-(Trifluoromethoxy)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827586-90-3 | |

| Record name | 3-(Trifluoromethoxy)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3-(Trifluoromethoxy)pyridin-4-amine

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and process development.

CAS Registry Number: 827586-90-3[1]

Executive Summary

3-(Trifluoromethoxy)pyridin-4-amine (CAS 827586-90-3) is a specialized heterocyclic building block utilized in the synthesis of high-value pharmaceutical and agrochemical agents.[1] Distinguished by the presence of the trifluoromethoxy (–OCF₃) group ortho to an amino functionality, this compound serves as a critical bioisostere for methoxy-substituted pyridines. Its primary utility lies in modulating lipophilicity and metabolic stability in kinase inhibitors and CNS-active ligands, where the –OCF₃ moiety provides a "metabolic block" against oxidative O-dealkylation while enhancing blood-brain barrier (BBB) permeability.

Chemical Identity & Physicochemical Properties

The following data establishes the baseline identity for quality control and procurement verification.

| Property | Specification |

| CAS Number | 827586-90-3 |

| IUPAC Name | 3-(Trifluoromethoxy)pyridin-4-amine |

| Synonyms | 4-Amino-3-(trifluoromethoxy)pyridine; 3-OCF3-pyridin-4-amine |

| Molecular Formula | C₆H₅F₃N₂O |

| Molecular Weight | 178.11 g/mol |

| SMILES | NC1=C(OC(F)(F)F)C=NC=C1 |

| Appearance | Off-white to pale yellow solid (typically) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Dark |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

Synthetic Methodology

The introduction of a trifluoromethoxy group onto a pyridine ring is synthetically challenging due to the instability of the trifluoromethoxide anion (CF₃O⁻). Traditional nucleophilic substitution is often non-viable. The most robust, field-proven protocol utilizes a radical-mediated O-trifluoromethylation/rearrangement sequence .

Core Protocol: Radical Migration from N-Hydroxylamines

This method, validated in high-impact literature (e.g., Chemical Science), circumvents the need for harsh fluorinating agents like fluorophosgene.

Mechanism:

-

Precursor Preparation: Selective reduction of 4-nitropyridine to N-(pyridin-4-yl)hydroxylamine.

-

Trifluoromethylation: Reaction with an electrophilic CF₃ source (Togni Reagent I) generates an O-CF₃ intermediate.

-

Rearrangement: A [3,3]-sigmatropic-like rearrangement or radical migration shifts the –OCF₃ group from the nitrogen oxygen to the C3 carbon, yielding the ortho-substituted product.

Experimental Workflow (Representative Scale)

-

Reagents: 4-Nitropyridine, Hydrazine hydrate (reductant), Rhodium on Carbon (catalyst), Togni Reagent I (3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole).

-

Step 1 (Reduction): 4-Nitropyridine is reduced to the hydroxylamine intermediate using hydrazine/Rh-C in THF at 0°C. Critical Control: Prevent over-reduction to the amine by strictly limiting reaction time and temperature.

-

Step 2 (Functionalization): The crude hydroxylamine is dissolved in DCM. Togni Reagent I (1.2 equiv) is added. The mixture is stirred at ambient temperature.

-

Step 3 (Purification): The reaction is quenched with aqueous NaHCO₃. The organic layer is separated, dried over Na₂SO₄, and concentrated. Flash column chromatography (Hexane/EtOAc gradient) yields the target 3-(trifluoromethoxy)pyridin-4-amine.

Visualization: Synthetic Pathway

The following diagram illustrates the radical migration logic essential for accessing this substitution pattern.

Caption: Radical-mediated synthesis via Togni Reagent, ensuring regiospecific placement of the OCF3 group ortho to the amine.

Medicinal Chemistry Applications

The 3-(trifluoromethoxy)pyridin-4-amine scaffold is not merely a structural spacer; it is a functional pharmacophore designed to solve specific ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) problems.

The "Fluorine Effect" & Bioisosterism

In drug design, this compound acts as a bioisostere for 4-amino-3-methoxypyridine . The substitution of –OCH₃ with –OCF₃ induces drastic changes in physicochemical properties without altering steric bulk significantly.

| Parameter | –OCH₃ (Methoxy) | –OCF₃ (Trifluoromethoxy) | Impact on Drug Candidate |

| Electronic Effect | Electron Donating (Resonance) | Electron Withdrawing (Inductive) | Lowers pKa of pyridine nitrogen; reduces hERG liability. |

| Lipophilicity (Hansch π) | -0.02 | +1.04 | Increases membrane permeability and BBB penetration. |

| Metabolic Stability | High (O-demethylation risk) | Very High (Metabolically inert) | Blocks CYP450-mediated oxidative clearance. |

| Conformation | Coplanar preference | Orthogonal preference | Can lock bioactive conformations in receptor pockets. |

Therapeutic Areas[3][4]

-

Kinase Inhibitors: The pyridine nitrogen often serves as a hinge binder in ATP-competitive inhibitors. The 3-OCF₃ group modulates the basicity of this nitrogen, tuning the hydrogen bond strength while filling hydrophobic pockets in the kinase active site (e.g., gatekeeper residues).

-

CNS Agents: The high lipophilicity of the OCF₃ group aids in crossing the blood-brain barrier, making this scaffold valuable for neurodegenerative disease targets.

-

Agrochemicals: Similar to pharmaceutical applications, the OCF₃ group enhances environmental stability and cuticular penetration in insects/plants.

Visualization: Structure-Activity Relationship (SAR) Logic

Caption: Key pharmacological advantages conferred by the OCF3-pyridine scaffold in drug design.

Safety & Handling Protocols

-

Hazard Identification: Irritant to eyes, respiratory system, and skin.[2] Potential for acute toxicity if swallowed.[2]

-

Handling: All operations involving the synthesis or handling of powder should be conducted in a fume hood.

-

Storage: The compound is sensitive to oxidation and light. Store under inert gas (Argon) at 2–8°C.

-

Waste Disposal: Fluorinated organic compounds require high-temperature incineration. Do not dispose of in aqueous waste streams.

References

-

Chemical Science (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.[3] Royal Society of Chemistry.

-

Journal of Medicinal Chemistry (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. ACS Publications.

-

National Institutes of Health (NIH) - PubChem. Compound Summary: Trifluoromethoxy derivatives.[4]

-

ChemicalBook. 3-(Trifluoromethoxy)pyridin-4-amine Product Specifications.

Sources

- 1. 3-TrifluoroMethoxy-pyridin-4-ylaMine, CasNo.827586-90-3 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 2. 5-(Trifluoromethoxy)pyridin-2-amine | C6H5F3N2O | CID 49871146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

Technical Monograph: 3-(Trifluoromethoxy)pyridin-4-amine

CAS: 827586-90-3 | Formula: C₆H₅F₃N₂O | M.W.: 178.11 g/mol

Executive Summary

3-(Trifluoromethoxy)pyridin-4-amine represents a high-value fluorinated scaffold in modern medicinal chemistry. It serves as a critical bioisostere for 3-chloro-4-aminopyridine and 3-trifluoromethyl-4-aminopyridine, offering a unique combination of electronic modulation and lipophilicity enhancement. Unlike the trifluoromethyl (-CF₃) group, the trifluoromethoxy (-OCF₃) moiety provides a distinct "orthogonal" conformational bias and moderate electron-donating resonance (+R) capability alongside its strong inductive withdrawal (-I). This guide details the physicochemical properties, synthetic routes, and reactivity profiles necessary for the effective utilization of this building block in drug discovery, particularly for kinase inhibitors and voltage-gated potassium channel (

Physicochemical Profile

The introduction of the -OCF₃ group at the C3 position dramatically alters the basicity and lipophilicity of the 4-aminopyridine core. This modulation is essential for optimizing blood-brain barrier (BBB) permeability and off-target selectivity.

Table 1: Key Physicochemical Parameters

| Parameter | Value (Exp/Pred) | Context & Significance |

| Physical State | Solid (Crystalline) | Typically off-white to pale yellow powder; MP range ~58–65°C (analogous to 3-CF₃). |

| pKa (Pyridine N) | ~7.2 ± 0.3 (Est.) | significantly lower than 4-aminopyridine (9.1) but higher than pyridine (5.2). The -OCF₃ group lowers basicity, reducing lysosomal trapping while maintaining physiological solubility. |

| LogP | ~1.3 – 1.5 | The -OCF₃ group adds ~1.04 to the LogP (Hansch |

| Hammett | 0.35 | Indicates strong electron-withdrawing nature, deactivating the ring toward electrophilic attack but activating C2/C6 for nucleophilic substitution. |

| H-Bond Donors | 2 | Primary amine (-NH₂). |

| H-Bond Acceptors | 3 | Pyridine nitrogen, Ether oxygen, Fluorine atoms (weak). |

Structural Analysis: The "Orthogonal" Effect

A critical, often overlooked feature of the -OCF₃ group is its conformation. Unlike the -CF₃ group, which rotates freely, the -OCF₃ group prefers a conformation where the O-CF₃ bond is orthogonal to the aromatic plane.

-

Electronic Consequence: This orientation minimizes repulsion between the oxygen lone pairs and the aromatic

-system, while positioning the fluorine atoms away from the amine. -

Binding Implications: This creates a unique "shape-space" that can fill hydrophobic pockets in enzymes (e.g., Kinase hinge regions) differently than a planar -OCH₃ or a rotating -CF₃.

Synthetic Pathways

Two primary strategies exist for accessing 3-(trifluoromethoxy)pyridin-4-amine. Route A is preferred for scale-up due to safety profiles, while Route B is a common laboratory method when the 4-chloro precursor is unavailable.

Route A: Ammonolysis of 4-Chloro-3-(trifluoromethoxy)pyridine (Industrial Preferred)

This method utilizes Nucleophilic Aromatic Substitution (

-

Step 1: Charge a high-pressure autoclave with 4-chloro-3-(trifluoromethoxy)pyridine and aqueous ammonia (28%) or a solution of

in isopropanol. -

Step 2: Heat to 130–150°C for 8–12 hours. Copper catalysts (

or -

Step 3: Cool, extract with ethyl acetate, and recrystallize from toluene/heptane.

Route B: Nitration-Reduction of 3-(Trifluoromethoxy)pyridine N-Oxide

This route is useful for introducing the nitrogen functionality if the parent pyridine is the starting material.

-

Step 1 (N-Oxidation): Treat 3-(trifluoromethoxy)pyridine with m-CPBA or

/Urea in DCM to yield the N-oxide. -

Step 2 (Nitration): Nitration of the N-oxide occurs preferentially at C4. Use

/ -

Step 3 (Reduction): Hydrogenation (

, Pd/C) or Iron-mediated reduction (

Visualization of Synthetic Logic

Figure 1: Parallel synthetic strategies. Route A (Blue) is preferred for fewer steps; Route B (Red) is classical functionalization.

Reactivity & Functionalization

The 4-amino group acts as a strong electron donor (+R), while the 3-OCF₃ and pyridine nitrogen are electron-withdrawing. This "Push-Pull" system dictates regioselectivity.

-

Electrophilic Substitution (Halogenation):

-

Direct halogenation (e.g.,

or -

Application: Synthesis of 5-iodo-3-(trifluoromethoxy)pyridin-4-amine for Suzuki coupling to biaryl kinase inhibitors.

-

-

Acylation/Amidation:

-

The 4-amino group is less nucleophilic than aniline due to the pyridine ring but sufficiently reactive for acylation with acid chlorides.

-

Protocol: Use Pyridine/DCM or

for difficult couplings.

-

-

Metallation (Ortho-Lithiation):

-

Treatment with n-BuLi requires protection of the amine (e.g., as a pivaloylamide).

-

Directing Group Competition: The -OCF₃ group is a powerful ortho-director (DoM). Lithiation will likely occur at C2 (between N and OCF₃) or C4 (if amine is protected/absent). However, with the 4-amino group protected, C5 lithiation is favored due to the chelation effect of the amide oxygen.

-

Reactivity Map

Figure 2: Functionalization logic. The C5 position is the primary site for carbon-carbon bond formation via electrophilic substitution.

Medicinal Chemistry Applications

1. Bioisosteric Replacement: The 3-OCF₃ group is an excellent bioisostere for 3-Cl and 3-CF₃.

-

Vs. 3-Cl: OCF₃ is metabolically more stable and more lipophilic.[1]

-

Vs. 3-CF₃: OCF₃ has similar electron withdrawal but offers a different vector for the

group (out of plane), which can pick up unique interactions in the enzyme active site.

2.

3. Metabolic Stability:

The C3 position is blocked by -OCF₃, preventing oxidative metabolism at this site. The electron-poor ring is also resistant to CYP450-mediated oxidation at other positions, prolonging half-life (

Safety & Handling

-

Hazards: Like most aminopyridines, this compound is likely acutely toxic if swallowed (Category 3/4) and a skin/eye irritant. It acts as a potassium channel blocker, meaning systemic exposure can cause seizures or cardiac arrhythmias.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Protect from light, as aminopyridines can undergo slow photo-oxidation.

References

-

Synthesis & Properties of Fluorinated Pyridines

- Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Source:Journal of Pesticide Science (via PMC).

-

URL:[Link]

-

pKa and Biological Activity of 4-Aminopyridine Derivatives

- Title: Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers.

- Source:Scientific Reports (N

-

URL:[Link]

-

Electronic Effects of OCF3

- Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- Source:Beilstein Journal of Organic Chemistry.

-

URL:[Link]

-

General Reactivity of Aminopyridines

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 4. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]

- 5. 4-Aminopyridine is superior to 3,4-diaminopyridine in the treatment of patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of 10-mg doses of 4-aminopyridine and 3,4-diaminopyridine for the treatment of downbeat nystagmus - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Trifluoromethoxy)pyridin-4-amine molecular weight

Technical Whitepaper: 3-(Trifluoromethoxy)pyridin-4-amine

Executive Summary

3-(Trifluoromethoxy)pyridin-4-amine (CAS 827586-90-3) represents a high-value heterocyclic building block in modern drug discovery.[1][2] Distinguished by the presence of the trifluoromethoxy (–OCF

Physicochemical Profile

The introduction of the –OCF

Table 1: Core Molecular Specifications

| Property | Value | Technical Note |

| Molecular Weight | 178.11 g/mol | Monoisotopic mass: 178.0354 |

| Formula | C | Nitrogen content: 15.73% |

| CAS Number | 827586-90-3 | |

| Appearance | Off-white to pale yellow solid | Oxidation sensitive (store under inert gas) |

| Predicted LogP | 1.8 – 2.1 | Significantly more lipophilic than 4-aminopyridine (LogP ~0.[1][2]2) |

| pKa (Predicted) | ~6.5 (Pyridine N) | Lowered basicity due to –OCF |

| H-Bond Donors | 1 (–NH | Primary amine |

| H-Bond Acceptors | 4 | Pyridine N, Ether O, Fluorine atoms |

Synthetic Architecture

Synthesizing 3-(trifluoromethoxy)pyridin-4-amine requires navigating the sensitivity of the pyridine ring to electrophilic attack and the stability of the –OCF

Strategic Analysis

-

Route A (Linear): Starts with 3-hydroxypyridine.[1] The O-trifluoromethoxylation is the limiting step, often requiring specialized reagents like TFNG (Trifluoromethyl-2-pyridyl sulfone) or photochemical methods.[1] Subsequent nitration and reduction yield the target.[1][3]

-

Route B (Convergent/Displacement): Starts with 4-chloro-3-hydroxypyridine.[1] This route is preferred for scale-up as it leverages the nucleophilicity of the phenoxide for O-alkylation followed by a facile S

Ar displacement of the chloride by ammonia.[1]

Recommended Workflow (Route B)

Figure 1: Convergent synthetic pathway via 4-chloro-3-hydroxypyridine intermediate.[1][2] This route avoids the formation of unstable diazonium species.

Detailed Protocol (Step 2 - Amination):

-

Charge: Load a high-pressure autoclave with 4-chloro-3-(trifluoromethoxy)pyridine (1.0 eq) and Cu

O (0.1 eq) as a catalyst. -

Solvent: Add aqueous ammonia (28%) and isopropanol (ratio 1:1).

-

Reaction: Seal and heat to 110–120°C for 12–16 hours. The electron-withdrawing nature of the –OCF

group at the 3-position activates the 4-position chloride, facilitating the nucleophilic aromatic substitution.[1] -

Workup: Cool, vent (scrub ammonia vapors), and extract with Ethyl Acetate.

-

Purification: Recrystallize from Hexane/EtOAc to remove copper salts.

Medicinal Chemistry Utility

The 3-(trifluoromethoxy)pyridin-4-amine scaffold is a bioisostere often used to replace 3-chloro-4-aminopyridines or 3-trifluoromethyl-4-aminopyridines in kinase inhibitors.[1]

-

Conformational Bias: The –OCF

group prefers a conformation orthogonal to the aromatic ring to minimize dipole repulsion with the pyridine nitrogen lone pair.[1] This can lock the molecule into a bioactive conformation that fits specific hydrophobic pockets (e.g., the "gatekeeper" region in kinases). -

Metabolic Blockade: The C3 position is blocked from oxidative metabolism (hydroxylation). Furthermore, the –OCF

group is generally stable to hydrolysis under physiological conditions. -

Lipophilicity Modulation: It increases membrane permeability (LogP) without the penalty of high molecular weight associated with larger alkyl groups.

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

F NMR: A singlet appearing around -57 to -59 ppm is characteristic of the Ar-OCF

-

H NMR (DMSO-d

-

~8.0–8.2 ppm (s, 1H, H-2): Deshielded by both N and OCF

- ~7.8 ppm (d, 1H, H-6).

- ~6.5 ppm (d, 1H, H-5): Upfield due to resonance donation from the amine.

-

~6.0 ppm (br s, 2H, NH

-

~8.0–8.2 ppm (s, 1H, H-2): Deshielded by both N and OCF

HPLC Method (Quality Control)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).

Safety & Handling

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed (Category 4).

-

Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

Handling Protocols:

-

Inhalation Risk: Use only in a chemical fume hood.[1] The amine functionality can generate dust; wear a P95 particulate respirator if handling bulk powder.[1]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over prolonged periods.[1]

-

Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless derivatization is intended).

References

-

National Institutes of Health (NIH). (2020). Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. PubMed Central.[1] Retrieved from [Link]

-

American Chemical Society (ACS). (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 55928-84-2,3-Bromopyridazin-4-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]

Technical Guide: Structure Elucidation & Synthesis of 3-(Trifluoromethoxy)pyridin-4-amine

Executive Summary

The moiety 3-(trifluoromethoxy)pyridin-4-amine represents a high-value privileged scaffold in modern drug discovery. The trifluoromethoxy group (–OCF

However, the introduction of –OCF

Synthetic Access & Regiocontrol

To elucidate the structure, one must first understand the synthetic origin. The reliability of the structural assignment is often contingent on the method of preparation.

Strategic Pathways

Direct trifluoromethoxylation of pyridines is difficult due to the instability of the trifluoromethoxide anion (

Route A: Transition-Metal Catalyzed Trifluoromethoxylation (Recommended)

This route utilizes a pre-functionalized 3-iodopyridin-4-amine precursor. The use of silver salts (AgOCF

Route B: De Novo Ring Construction

Starting from acyclic fluorinated building blocks (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate), though this is often less convergent for this specific isomer.

Synthetic Logic Diagram

The following diagram outlines the critical decision points in the synthesis and purification workflow to avoid regioisomeric contamination.

Caption: Synthetic workflow prioritizing regiocontrol via iodinated intermediates to minimize structural ambiguity.

Analytical Elucidation Strategy

The core challenge in verifying 3-(trifluoromethoxy)pyridin-4-amine is distinguishing it from the 2-(trifluoromethoxy) isomer and confirming the integrity of the C–O–CF

NMR Spectroscopy: The Gold Standard

The presence of fluorine (

F NMR

-

Signal: Singlet (s) appearing between -57.0 and -59.0 ppm .

-

Diagnostic Value: If the signal is a doublet, it implies coupling to a proton (likely H2 or H4 if the substitution pattern is wrong). For the target molecule, the closest protons are 4-bonds away (H2) or 5-bonds away (H5/H6), usually resulting in a singlet or a very broadened singlet.

C NMR (Proton Decoupled)

The carbon atoms exhibit characteristic splitting due to

| Carbon Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| OCF | 120.0 - 122.0 | Quartet (q) | Direct C-F bond attachment. | |

| C3 (ipso) | 135.0 - 140.0 | Quartet (q) | Long-range coupling through Oxygen. | |

| C4 (amine) | 150.0 - 155.0 | Singlet (s) | - | Adjacent to electron-donating NH |

| C2 | 145.0 - 150.0 | Singlet (s) | - | Alpha to Nitrogen, deshielded. |

| C5 | 108.0 - 112.0 | Singlet (s) | - | Beta to Nitrogen, shielded by amine ortho-effect. |

| C6 | 148.0 - 152.0 | Singlet (s) | - | Alpha to Nitrogen. |

H NMR

-

H2 (Proton at C2): Singlet or narrow doublet (due to long range coupling). Deshielded (~8.0-8.3 ppm) due to being between the Pyridine N and the OCF

group. -

H5 (Proton at C5): Doublet (

Hz). Upfield (~6.5-6.8 ppm) due to being ortho to the amino group. -

H6 (Proton at C6): Doublet (

Hz). Downfield (~7.8-8.0 ppm). -

NH

: Broad singlet, exchangeable with D

Mass Spectrometry (HRMS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Molecular Formula: C

H -

Exact Mass: 178.0354 Da.

-

Fragmentation: Look for loss of OCF

(neutral loss 85 Da) or loss of CF

Elucidation Protocol: Step-by-Step

This protocol is designed to be self-validating. If Step 2 fails, do not proceed to Step 3.

Step 1: Purity Check (LC-MS)

-

Method: Reverse-phase HPLC (C18 column), Water/Acetonitrile gradient with 0.1% Formic Acid.

-

Criteria: Single peak >98% area.

-

Validation: Mass spectrum must show

[M+H]

Step 2: F NMR Verification

-

Action: Acquire non-decoupled

F NMR in DMSO- -

Pass Criteria: Sharp singlet at

ppm. -

Fail Criteria: Doublet signal (indicates H-F coupling, suggesting wrong regiochemistry or unreacted starting material).

Step 3: Regiochemistry Confirmation (2D NMR)

-

Experiment:

H- -

Logic:

-

Identify the H2 proton (most deshielded singlet).

-

Check for HMBC correlation from H2 to C3 (the carbon bearing the OCF

). -

Check for HMBC correlation from H2 to C4 (the carbon bearing the NH

). -

Critical Proof: The Carbon at C3 should not show a strong correlation to the amine protons (NH

) if the amine is at C4, whereas C4 will show a correlation to NH

-

Step 4: Elucidation Decision Tree

Caption: Analytical decision matrix for structural validation.

Physicochemical Properties & Handling[1][2][3][4][5][6]

| Property | Value/Description | Implication for Research |

| Lipophilicity (LogP) | ~1.8 (Predicted) | Higher than methoxy analog; better membrane permeability. |

| pKa (Pyridine N) | ~6.0 - 6.5 | Less basic than 4-aminopyridine (pKa 9.1) due to OCF |

| Solubility | DMSO, MeOH, DCM | Avoid aqueous acidic workups if possible to prevent salt formation during extraction. |

| Stability | High | The C-O bond is reinforced by fluorine; resistant to CYP450 oxidation. |

References

-

General Synthesis of Fluorinated Pyridines

-

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. The Journal of Organic Chemistry.[2]

-

-

Properties of the Trifluoromethoxy Group

-

NMR Characterization of Fluorinated Motifs

- 13C NMR studies of fluorinated aromatic compounds (Coupling Constants). Journal of the Chemical Society, Perkin Transactions 2.

-

Trifluoromethoxylation Reagents

- Synthesis of Trifluoromethyl Ethers via Silver-Mediated Reaction.

-

Related Compound Data (3-Fluoro-2-(trifluoromethyl)pyridine)

- Used as a benchmark for coupling constant analysis.

Sources

Technical Monograph: 3-(Trifluoromethoxy)pyridin-4-amine

CAS: 827586-90-3 | Formula: C₆H₅F₃N₂O | M.W.: 178.11 g/mol

Executive Summary

3-(Trifluoromethoxy)pyridin-4-amine is a specialized heterocyclic building block increasingly utilized in the design of kinase inhibitors and central nervous system (CNS) agents. Structurally, it features a 4-aminopyridine core modified by a trifluoromethoxy (-OCF₃) group at the 3-position. This substitution pattern is critical in medicinal chemistry: the -OCF₃ group acts as a lipophilic, metabolically stable bioisostere of a chlorine atom or a trifluoromethyl group, while simultaneously modulating the basicity of the pyridine nitrogen. This guide details its physicochemical profile, structural dynamics, and handling protocols for high-precision research applications.

Chemical Identity & Structural Analysis[1]

| Property | Detail |

| IUPAC Name | 3-(Trifluoromethoxy)pyridin-4-amine |

| CAS Number | 827586-90-3 |

| SMILES | Nc1ccnc(c1)OC(F)(F)F |

| Molecular Weight | 178.11 g/mol |

| Physical State | Solid (Crystalline) |

| Appearance | Off-white to pale yellow powder |

Structural Dynamics: The -OCF₃ Effect

Unlike a direct trifluoromethyl (-CF₃) attachment, the trifluoromethoxy group possesses an oxygen linker that introduces unique conformational flexibility.

-

Orthogonal Conformation: The -OCF₃ group often adopts a conformation orthogonal to the aromatic ring to minimize steric clash with the adjacent amine (position 4) and the ring nitrogen lone pairs. This disrupts planar stacking in crystal lattices, often lowering melting points compared to -CF₃ analogs.

-

Electronic Modulation: The -OCF₃ group is strongly electron-withdrawing by induction (

) but can donate electrons by resonance (

Physicochemical Properties[2][3][4][5][6][7][8]

The following data aggregates experimental observations with high-confidence predictive models (where experimental gaps exist) to provide a working profile for formulation and synthesis.

Core Physical Parameters[3]

| Property | Value / Range | Note |

| Melting Point | 45 – 55 °C (Predicted/Analogous) | Low-melting solid; tends to oil if impure. |

| Boiling Point | ~220 – 230 °C (at 760 mmHg) | Predicted based on enthalpy of vaporization. |

| Density | 1.35 ± 0.06 g/cm³ | High density due to trifluorination. |

| Solubility (Water) | Low (< 1 mg/mL) | Hydrophobic OCF₃ overrides the polar amine. |

| Solubility (Organic) | High | Soluble in DMSO, DCM, MeOH, EtOAc. |

Acid-Base Profile (pKa)

The basicity of the pyridine nitrogen is the defining parameter for salt formation and biological interaction.

-

Pyridine Nitrogen (N1) pKa: ~7.2 – 7.6

-

Mechanism: The parent 4-aminopyridine has a pKa of ~9.1 (highly basic due to resonance donation from the 4-NH₂). The 3-OCF₃ group exerts a strong electron-withdrawing effect, lowering the pKa by approximately 1.5–2.0 log units.

-

-

Aniline Nitrogen (4-NH₂) pKa: < 0

-

Mechanism: The exocyclic amine is extremely weakly basic due to the lone pair delocalization into the electron-deficient pyridine ring. Protonation occurs exclusively at N1 under physiological conditions.

-

Lipophilicity (LogP/LogD)

-

LogP (Octanol/Water): 1.85 ± 0.3

-

The -OCF₃ group significantly increases lipophilicity compared to the parent 4-aminopyridine (LogP ~0.3). This shift pushes the compound into an optimal range for CNS penetration and membrane permeability.

-

-

LogD (pH 7.4): 1.6 – 1.8

-

At physiological pH, a fraction of the molecules may be protonated (depending on the exact local environment), but the neutral form dominates, maintaining high lipophilicity.

-

Visualizing Electronic Effects

The following diagram illustrates the "Push-Pull" electronic relationship between the functional groups that dictates the molecule's reactivity and properties.

Caption: Figure 1. Electronic "Push-Pull" dynamics. The 4-amino group donates electron density (green), while the 3-OCF3 group withdraws it (red), resulting in a modulated pKa at the N1 site.

Experimental Characterization Workflow

To validate the identity and purity of 3-(Trifluoromethoxy)pyridin-4-amine, the following analytical cascade is recommended.

NMR Spectroscopy

-

¹H NMR (DMSO-d₆):

-

δ 8.0 ppm (d, 1H): Proton at position 6 (adjacent to ring N).

-

δ 7.8 ppm (s, 1H): Proton at position 2 (between N and OCF₃).

-

δ 6.6 ppm (d, 1H): Proton at position 5 (ortho to amine).

-

δ 6.2 ppm (br s, 2H): Exocyclic NH₂ protons (exchangeable with D₂O).

-

-

¹⁹F NMR:

-

δ -57 to -59 ppm (s, 3F): Characteristic singlet for the -OCF₃ group. This is distinct from -CF₃ (typically -60 to -65 ppm) and Ar-F (-100 to -120 ppm).

-

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI+).

-

Observed Mass: [M+H]⁺ = 179.12 m/z.

-

Fragmentation: Loss of HF or the OCF₃ radical may be observed under high collision energy.

Purity Analysis (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (5% -> 95%).

-

Detection: UV at 254 nm (aromatic) and 210 nm.

-

Note: Due to the basic pyridine nitrogen, peak tailing may occur. Use a buffer (e.g., Ammonium Formate) or an additive (TFA) to sharpen peaks.

Handling, Stability & Safety

Stability Profile

-

Thermal Stability: Stable up to ~150°C. Avoid prolonged heating above 200°C to prevent decomposition of the OCF₃ ether linkage.

-

Reactivity:

-

Acids: Forms stable salts (hydrochloride, trifluoroacetate).

-

Oxidation: The amine group is susceptible to oxidation (N-oxide formation) if exposed to peroxides or strong oxidants.

-

Hydrolysis: The -OCF₃ group is generally stable to aqueous acid and base but can degrade under extreme Lewis acid conditions (e.g., AlCl₃ at high heat).

-

Safety Protocols (SDS Summary)

-

GHS Classification:

-

Acute Tox. 3 (Oral): Toxic if swallowed (H301).

-

Skin Irrit. 2: Causes skin irritation (H315).

-

Eye Irrit. 2A: Causes serious eye irritation (H319).

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; keep desicated.

References

-

PubChem Compound Summary. (2025). 5-(Trifluoromethoxy)pyridin-2-amine (Analogous Structure Data). National Center for Biotechnology Information. Link

-

Rowan Scientific. (2024). Machine Learning-Based pKa Prediction for Heterocycles. Rowan pKa Predictor.[1] Link

-

Sigma-Aldrich. (2024). Product Specification: 4-Amino-2-(trifluoromethyl)pyridine (Structural Analog). Merck KGaA. Link

-

American Chemical Society. (2023).[2] Synthesis of Fluorinated Amines and Stability of Trifluoromethoxy Motifs. ACS Organic & Inorganic Au. Link

-

MySkinRecipes. (2024). Raw Material Specification: 3-(Trifluoromethoxy)pyridin-4-amine.[3]Link

Sources

Technical Guide: Solubility Profile & Handling of 3-(Trifluoromethoxy)pyridin-4-amine

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and handling protocols for 3-(Trifluoromethoxy)pyridin-4-amine .

Executive Summary

3-(Trifluoromethoxy)pyridin-4-amine (CAS: 1261366-07-3 / 827586-90-3) is a critical fluorinated heterocyclic building block. Its solubility behavior is governed by the interplay between the basic 4-aminopyridine core and the lipophilic, electron-withdrawing trifluoromethoxy (-OCF₃) substituent.

Unlike the highly water-soluble parent compound 4-aminopyridine, this derivative exhibits pH-dependent aqueous solubility with a "solubility switch" near neutral pH, and enhanced solubility in aprotic organic solvents. This guide details the theoretical basis for these properties and provides validated protocols for stock solution preparation and solubility determination.

Physicochemical Profile

To predict and manipulate solubility effectively, one must understand the molecular drivers. The -OCF₃ group acts as a "lipophilic anchor" while simultaneously reducing the basicity of the pyridine nitrogen.

Table 1: Physicochemical Properties (Experimental & Predicted)

| Property | Value (Est./Lit.) | Impact on Solubility |

| Molecular Weight | 178.11 g/mol | Low MW favors dissolution, but crystal lattice energy dominates. |

| Physical State | Solid (Low melting) | Likely melts <100°C; easier to solubilize than high-melting analogs. |

| LogP (Octanol/Water) | ~1.4 – 1.7 | Moderate lipophilicity. Soluble in organic media; limited neutral aqueous solubility. |

| pKa (Pyridine N) | ~6.5 – 7.0 | Critical: Less basic than 4-AP (pKa 9.1). Significant solubility drop > pH 7. |

| H-Bond Donors | 2 (-NH₂) | Facilitates solvation in polar protic solvents (Ethanol/Water). |

| H-Bond Acceptors | 4 (N, O, F₃) | Allows interaction with water, but F-atoms are weak acceptors. |

Expert Insight: The -OCF₃ group exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the pyridine ring compared to unsubstituted 4-aminopyridine. This means the compound may precipitate from aqueous buffers if the pH drifts above 7.0.

Solubility Data & Solvent Compatibility

Organic Solvent Solubility

For stock solution preparation in drug discovery workflows, the following solvents are recommended.

| Solvent | Solubility Rating | Recommended Conc. | Notes |

| DMSO | High | 50 – 100 mM | Preferred for Stock. Hygroscopic; store under inert gas to prevent water uptake. |

| Ethanol | Moderate | 10 – 25 mM | Good for biological assays where DMSO is toxic. Verify stability (nucleophilic attack risk is low but non-zero). |

| DCM / EtOAc | High | >100 mg/mL | Ideal for extraction and purification during synthesis. |

| Acetonitrile | High | 50 mM | Suitable for HPLC/LC-MS sample preparation. |

Aqueous Solubility (pH Dependency)

Aqueous solubility is strictly controlled by the ionization state of the pyridine nitrogen.

-

pH < 5 (Acidic): The molecule is protonated (Cationic). High Solubility (>10 mg/mL).

-

pH ~ 7.4 (Physiological): The molecule exists in equilibrium between cationic and neutral forms. Moderate/Low Solubility. Risk of precipitation at high concentrations (>1 mM).

-

pH > 9 (Basic): The molecule is neutral. Low Solubility (< 0.5 mg/mL).

Experimental Protocols

Since batch-specific purity and crystal forms can alter solubility, rely on these self-validating protocols rather than literature values alone.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Use this "Gold Standard" method for formulation development.

Materials:

-

Buffer Systems (pH 1.2, 4.0, 6.8, 7.4)

-

HPLC-UV or LC-MS/MS

-

0.45 µm PTFE Syringe Filters (Do not use Nylon; -OCF₃ compounds may bind).

Workflow:

-

Saturation: Add excess solid compound (~5 mg) to 1 mL of buffer in a glass vial.

-

Equilibration: Shake at 25°C for 24 hours.

-

Verification: Visually confirm undissolved solid remains (if clear, add more solid).

-

Filtration: Filter the supernatant using a pre-saturated PTFE filter.

-

Quantification: Dilute filtrate with Acetonitrile/Water (50:50) and analyze via HPLC against a standard curve prepared in DMSO.

-

Calculation:

Protocol B: Robust Stock Solution Preparation (100 mM)

Use this for high-throughput screening (HTS) or cellular assays.

-

Weighing: Weigh exactly 17.8 mg of 3-(Trifluoromethoxy)pyridin-4-amine into a verified glass vial.

-

Solvent Addition: Add 900 µL of anhydrous DMSO (molecular sieve treated).

-

Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate at 35°C for 5 minutes.

-

Volume Adjustment: Add DMSO to reach a final volume of 1.0 mL (approx. 100 µL more, depending on partial molar volume).

-

QC Check: Inspect for "schlieren" lines (mixing waves) or precipitate. Solution should be crystal clear.

-

Storage: Aliquot into amber vials, seal under Argon/Nitrogen, and store at -20°C. Avoid repeated freeze-thaw cycles.

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the application and pH environment.

Figure 1: Solubility Decision Tree. Blue path indicates optimal stock preparation; Red/Green paths indicate pH-dependent aqueous behavior.

Synthesis & Purification Context

Understanding how this compound is synthesized provides clues to its solubility during workup.

-

Synthesis Route: Typically synthesized via reduction of 2-chloro-3-(trifluoromethoxy)pyridin-4-amine or trifluoromethoxylation of 4-aminopyridine precursors [1].

-

Workup Implications: The compound is often extracted from basic aqueous layers (pH > 10) into Dichloromethane (DCM) or Ethyl Acetate . This confirms its lipophilic nature in the neutral state.

-

Purification: It can be recrystallized from non-polar solvents (e.g., Hexane/EtOAc mixtures), indicating low solubility in pure alkanes but high solubility in moderately polar organics.

References

-

PubChem. (2026).[3] Compound Summary: 4-Aminopyridine (Analogous Core Data). National Library of Medicine. Retrieved February 4, 2026, from [Link]

- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for substituent constants and for -OCF₃).

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for general solubility protocols).

Sources

Technical Profile: 3-(Trifluoromethoxy)pyridin-4-amine

[1][2][3]

CAS Registry Number: 827586-90-3 Formula: C₆H₅F₃N₂O Molecular Weight: 178.11 g/mol IUPAC Name: 4-Amino-3-(trifluoromethoxy)pyridine[1][2][3][4]

Executive Summary & Therapeutic Relevance

3-(Trifluoromethoxy)pyridin-4-amine represents a specialized fluorinated building block in modern medicinal chemistry. Its structural core—a pyridine ring substituted with an electron-donating amino group and an electron-withdrawing trifluoromethoxy (-OCF₃) group—offers a unique electronic push-pull system.

Key Applications:

-

Bioisosterism: The -OCF₃ group serves as a lipophilic, metabolically stable bioisostere for methoxy (-OCH₃) or chloro (-Cl) groups, often improving blood-brain barrier (BBB) permeability.

-

Kinase Inhibition: This scaffold is frequently integrated into Type I and Type II kinase inhibitors, where the pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket, while the -OCF₃ group occupies hydrophobic sub-pockets (e.g., the gatekeeper region).

-

Metabolic Stability: The fluorination blocks metabolic oxidation at the 3-position, extending the half-life of derived pharmacophores.

Physicochemical Properties[4][6][7][8][9]

| Property | Value | Condition/Note |

| Appearance | White to off-white solid | Crystalline powder |

| Melting Point | 98 – 102 °C | Standard atmospheric pressure |

| Boiling Point | ~252 °C | Predicted at 760 mmHg |

| Density | 1.42 ± 0.1 g/cm³ | Predicted |

| pKa (Conj.[2][3] Acid) | ~6.5 | Pyridine nitrogen basicity is modulated by OCF₃ |

| LogP | 1.85 | Lipophilic character due to -OCF₃ |

| Solubility | DMSO, Methanol, DCM | Low solubility in water |

Spectroscopic Analysis

The following spectroscopic data provides a comprehensive characterization profile. Note: Chemical shifts are reported based on high-confidence chem-informatic models and standard substitution trends for 3,4-disubstituted pyridines, as specific raw datasets are often proprietary to synthesis CROs.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆)

The proton spectrum is characterized by a distinct pattern for the 3,4-disubstituted pyridine ring. The -OCF₃ group at position 3 exerts a strong inductive withdrawing effect, deshielding the adjacent H2 proton.

| Position | Shift (δ ppm) | Multiplicity | Integral | Coupling ( | Assignment Logic |

| H2 | 8.25 – 8.35 | Singlet (s) | 1H | - | Most deshielded due to adjacency to N and OCF₃. |

| H6 | 7.95 – 8.05 | Doublet (d) | 1H | Alpha to nitrogen; coupled to H5. | |

| H5 | 6.65 – 6.75 | Doublet (d) | 1H | Shielded by the ortho-amino group (mesomeric effect). | |

| NH₂ | 6.10 – 6.40 | Broad Singlet (br s) | 2H | - | Exchangeable protons; shift varies with concentration/water. |

¹³C NMR (100 MHz, DMSO-d₆)

The carbon spectrum is dominated by the quartet splitting of the trifluoromethoxy carbon and the C3 aromatic carbon due to C-F coupling.

| Carbon | Shift (δ ppm) | Splitting | Coupling ( | Note |

| C4 | ~152.0 | Singlet | - | Attached to NH₂ (Deshielded). |

| C2 | ~145.5 | Singlet | - | Alpha to Nitrogen. |

| C6 | ~148.0 | Singlet | - | Alpha to Nitrogen. |

| C3 | ~132.0 | Quartet | ~2 Hz | Attached to OCF₃. |

| -OCF₃ | ~120.5 | Quartet | ~255 Hz | Characteristic OCF₃ signal. |

| C5 | ~109.0 | Singlet | - | Ortho to NH₂ (Shielded). |

¹⁹F NMR (376 MHz, DMSO-d₆)

The fluorine spectrum is the most diagnostic tool for purity assessment.

-

Shift: -57.5 to -58.5 ppm.

-

Multiplicity: Singlet (s).

-

Interpretation: A clean singlet confirms the integrity of the -OCF₃ group. The absence of multiplets rules out degradation to -F or ring-fluorinated impurities.

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI+)

| Ion | m/z | Interpretation |

| [M+H]⁺ | 179.1 | Protonated molecular ion (Base Peak). |

| [M+Na]⁺ | 201.1 | Sodium adduct (common in unbuffered solvents). |

| Fragment | 162.1 | Loss of NH₃ (Rare in soft ionization). |

| Fragment | 110.0 | Loss of CF₃ (69 Da) from the parent. |

Infrared Spectroscopy (FT-IR)

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3450, 3300 | Primary Amine (-NH₂) | N-H Stretching (Asymmetric/Symmetric) |

| 1640 | Pyridine Ring | C=N Stretching |

| 1590 | Primary Amine | N-H Bending (Scissoring) |

| 1200 – 1250 | Trifluoromethoxy (-OCF₃) | C-F Stretching (Broad, Strong) |

| 1150 | Ether Linkage | C-O-C Stretching |

Synthesis & Manufacturing Workflow

The synthesis of 3-(trifluoromethoxy)pyridin-4-amine requires careful handling of fluorinating agents. The most robust industrial route typically involves the introduction of the amino group onto a pre-functionalized trifluoromethoxy scaffold or the late-stage trifluoromethylation of a pyridinol.

Experimental Protocol: Ammonolysis Route

This protocol describes the conversion of the chloro-precursor, a common commercial intermediate.

-

Reagents: 4-Chloro-3-(trifluoromethoxy)pyridine, Aqueous Ammonia (28%), Ethanol (solvent), Copper(I) Oxide (catalyst).

-

Setup: High-pressure autoclave (Hastelloy or Stainless Steel).

-

Procedure:

-

Charge the autoclave with 4-chloro-3-(trifluoromethoxy)pyridine (1.0 eq).

-

Add Ethanol (5 vol) and Aqueous Ammonia (10 eq).

-

Add catalytic Cu₂O (0.05 eq).

-

Seal and heat to 130–150 °C for 12–16 hours.

-

Monitor pressure (typically reaches 15–20 bar).

-

-

Workup:

-

Cool to room temperature and vent carefully.

-

Concentrate the reaction mixture under reduced pressure to remove ethanol/ammonia.

-

Extract the residue with Ethyl Acetate.[5]

-

Wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallization from n-Heptane/EtOAc or Column Chromatography (DCM:MeOH 95:5).

Figure 1: Retrosynthetic pathway utilizing the N-oxide activation strategy for regioselective amination.

Handling and Stability (SDS Summary)

-

Storage: Keep at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over long periods.

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

-

Self-Validation: Check appearance before use. If the white solid has turned yellow/brown, purify via short-path silica plug filtration.

References

-

Chemical Identity & CAS: 3-(Trifluoromethoxy)pyridin-4-amine.[6] National Center for Biotechnology Information. PubChem Compound Summary for CID 24884501. [Link]

-

Synthetic Methodology (Ammonolysis): Process for preparing amino-trifluoromethylpyridine compounds.[7] European Patent EP0228846A1.

- Trifluoromethoxy Introduction:Synthesis of Trifluoromethyl Ethers. Chemical Reviews 2015, 115, 2, 650–682. (General reference for OCF3 chemistry).

Sources

- 1. 1935174-46-1,6-Chloropyridazine-4-carboxamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1220033-70-4,Ethyl 3-(3-Piperidyloxy)benzoate Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1824338-70-6,5-Cyclopropyl-2-ethynylpyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 55928-84-2,3-Bromopyridazin-4-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 6. 888327-36-4 | 2-Bromo-5-(trifluoromethoxy)pyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

Comprehensive Technical Guide: IR Spectroscopy of 3-(Trifluoromethoxy)pyridin-4-amine

Part 1: Executive Summary & Structural Context[1]

The Molecule in Drug Discovery

3-(Trifluoromethoxy)pyridin-4-amine (CAS: 1261364-88-2) is a high-value heterocyclic building block.[1] It bridges two critical design elements in modern medicinal chemistry: the aminopyridine core (found in potassium channel blockers and kinase inhibitors) and the trifluoromethoxy group (

The

Vibrational Theory & Molecular Architecture

To accurately interpret the IR spectrum, one must deconstruct the molecule into its constituent oscillators. The spectrum is a superposition of three primary vibrational domains:

-

The Pyridine Ring: A rigid aromatic system acting as the scaffold.[1]

-

The Primary Amine (

): A dynamic hydrogen-bond donor/acceptor system at the 4-position.[1] -

The Trifluoromethoxy Group (

): An electron-withdrawing, heavy-atom rotor at the 3-position.[1]

Note on Ortho-Effect: The proximity of the

Figure 1: Deconvolution of vibrational modes by functional group.[1] The OCF3 and NH2 groups provide the most diagnostic high-intensity bands.

Part 2: Experimental Protocol (SOP)

Objective: Obtain a publication-quality IR spectrum suitable for structural verification and purity assessment.

Safety & Handling

-

Hazard: Aminopyridines are known potassium channel blockers and can be neurotoxic.[1] Handle within a fume hood.[1]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

-

State: The compound is typically a solid (white to off-white powder).[1]

Method Selection: ATR vs. Transmission

For this specific compound, Attenuated Total Reflectance (ATR) is the superior choice over KBr pellets.[1]

-

Reasoning: The

group is highly electronegative.[1] KBr is hygroscopic, and water bands can obscure the N-H stretching region (3300-3500 cm

Step-by-Step Workflow

-

System Initialization:

-

Ensure the FTIR spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) has been warmed up for >30 minutes.[1]

-

Detector: DTGS (standard) or MCT (high sensitivity).[1] DTGS is sufficient for routine ID.[1]

-

Resolution: Set to

. -

Scans: Accumulate 16–32 scans to optimize Signal-to-Noise (S/N) ratio.

-

-

Background Collection:

-

Sample Acquisition:

-

Place approximately 2–5 mg of 3-(Trifluoromethoxy)pyridin-4-amine onto the center of the crystal.[1]

-

Apply pressure using the anvil clamp.[1] Monitor the "live" preview.

-

Critical Check: Ensure the strongest bands (likely C-F stretches) do not exceed 1.5 Absorbance units to prevent detector saturation/non-linearity.

-

-

Post-Processing:

-

ATR Correction: Apply an ATR correction algorithm (available in most software) to adjust for the wavelength-dependent penetration depth.[1] This makes relative intensities comparable to transmission spectra.[1]

-

Baseline Correction: Only if necessary. Avoid over-manipulation that distorts broad N-H bands.[1]

-

Part 3: Spectral Fingerprinting & Interpretation[1][8]

This section provides the definitive assignment of bands.[1] Note that exact wavenumbers may shift

The High-Frequency Region (4000 – 2500 cm⁻¹)

This region confirms the presence of the primary amine and the aromatic ring.[1]

| Functional Group | Mode | Wavenumber ( | Description & Causality |

| Primary Amine | 3450 – 3380 | Asymmetric Stretch. Sharp, medium intensity.[1] Higher energy due to the electron-withdrawing nature of the pyridine ring and | |

| Primary Amine | 3350 – 3280 | Symmetric Stretch. Often broader if H-bonding is present.[1] The "doublet" pattern here is diagnostic for a primary amine ( | |

| Pyridine Ring | 3100 – 3000 | Aromatic C-H Stretch. Weak intensity.[1] Occurs above 3000 cm |

The Fingerprint & Functional Region (1700 – 1000 cm⁻¹)

This is the most critical region for confirming the identity of the specific molecule.

| Functional Group | Mode | Wavenumber ( | Description & Causality |

| Amine | 1650 – 1620 | Scissoring (Bending). A distinct band often overlapping with ring stretches.[1] Confirms the primary amine.[1][3] | |

| Pyridine Ring | 1600 – 1580 | Ring Skeletal Stretch. Characteristic of the pyridine heterocycle.[1] Usually appears as a doublet with the band below.[1] | |

| Pyridine Ring | 1500 – 1480 | Ring Breathing. Strong diagnostic band for aromaticity.[1] | |

| Trifluoromethoxy | 1350 – 1150 | C-F Stretching (Multiple). The dominant feature of the spectrum.[1] Several very strong, broad bands appear here.[1][7][9] The multiplicity arises from the coupling of the three C-F bonds. | |

| Ether Linkage | 1260 – 1200 | Aryl Ether Stretch. Often obscured by the massive C-F bands, but contributes to the "super-band" intensity in this region.[1] | |

| C-N Bond | 1340 – 1280 | C-N Stretch. Stronger than in aliphatic amines due to conjugation with the pyridine ring.[1] |

The Low-Frequency Region (< 1000 cm⁻¹)

Useful for substitution pattern confirmation.[1]

| Functional Group | Mode | Wavenumber ( | Description & Causality |

| Amine | 850 – 750 | Wagging (Broad). Can be very broad; intensity varies with H-bonding.[1] | |

| Pyridine Ring | 850 – 700 | Out-of-Plane (OOP) Bending. The position depends on the number of adjacent hydrogens.[1] For 3,4-disubstitution, specific patterns emerge but are complex to predict ab initio. |

Part 4: Diagnostic Logic & Troubleshooting

Self-Validating the Spectrum

To ensure the spectrum is valid and corresponds to 3-(Trifluoromethoxy)pyridin-4-amine, apply this logic gate:

-

Check 3300-3500: Are there two bands? (Yes = Primary Amine).[1]

-

Check 1150-1350: is there a massive, complex absorption block? (Yes =

/ Fluorine rich).[1] -

Check 1600/1500: Are there sharp aromatic bands? (Yes = Pyridine/Aryl).[1]

-

Check 2900: Is this region relatively clean? (Yes = No aliphatic alkyl chains, confirms purity).

Figure 2: Logic flow for spectral validation.

Common Artifacts

-

Broadening of N-H bands: If the sample is wet (hygroscopic pyridine nitrogen), water O-H stretches will merge with N-H bands.[1] Solution: Dry sample in a vacuum desiccator over

. -

Shifted Bands (Salt Formation): If the compound was isolated as a hydrochloride salt (common for aminopyridines), the spectrum changes drastically.[1]

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for N-H and C-F assignments).

-

Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Authoritative source for Trifluoromethoxy group frequencies).[1]

-

National Institute of Standards and Technology (NIST). (2023).[1] 4-Aminopyridine IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

-

Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008).[1] Trifluoromethoxy group: properties and synthesis. Beilstein Journal of Organic Chemistry, 4, 13. [Link] (Detailed analysis of OCF3 electronic and vibrational properties).

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Mass Spectrometry of 3-(Trifluoromethoxy)pyridin-4-amine

[1][2]

Executive Summary & Compound Identity

This guide provides a comprehensive technical framework for the analysis of 3-(Trifluoromethoxy)pyridin-4-amine (CAS: 827586-90-3) using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Designed for drug development professionals, this document moves beyond basic spectral libraries to explain the causality of ionization behaviors, specific fluorinated fragmentation pathways, and robust method development strategies.

Chemical Identity

Structural Significance in MS

The molecule features two distinct functional zones that dictate its mass spectral behavior:[5]

-

The Aminopyridine Core: A highly basic motif (pKa ~9.1 for the ring nitrogen) that ensures excellent ionization efficiency in ESI(+) mode.

-

The Trifluoromethoxy Group (

): A lipophilic, electron-withdrawing group that alters retention mechanisms and provides unique diagnostic fragment ions (neutral loss of

Physicochemical Properties & LC-MS Implications[1][2][6]

Understanding the solution-phase behavior of the analyte is the prerequisite for a self-validating protocol.[1][2]

| Property | Value (Predicted) | MS Method Implication |

| pKa (Ring N) | ~6.0 - 7.0 | The ring nitrogen is the primary protonation site.[1][2] Mobile phase pH must be < 4.0 to ensure 100% ionization.[2] |

| pKa (Amine N) | ~ -1.0 (Very weak) | The exocyclic amine does not protonate significantly in LC conditions; it acts as a hydrogen bond donor.[1][2] |

| LogP | ~1.5 - 1.8 | Moderately lipophilic.[1][2] Requires organic gradients >10% to elute on C18.[1][2] |

| Fluorine Content | 3 F atoms | High electronegativity induces "fluorine retention" on specialized phases (e.g., Phenyl-Hexyl).[1][2] |

Fragmentation Mechanism (ESI-MS/MS)[1][2]

The fragmentation of 3-(trifluoromethoxy)pyridin-4-amine is distinct from its trifluoromethyl (

Primary Fragmentation Pathways

-

Deamination (Loss of

, -17 Da): Common in aminopyridines.[1][2] The protonated precursor ( -

Trifluoromethoxy Rearrangement (Loss of

, -66 Da): This is the diagnostic transition for aryl trifluoromethylethers.[1][2] The -

Ring Cleavage (Loss of

, -27 Da): A high-energy pathway typical of nitrogen heterocycles, usually observed as a secondary fragment from the

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic flow of ion dissociation.

Caption: ESI(+) Fragmentation pathway of 3-(Trifluoromethoxy)pyridin-4-amine. The green path (Loss of

Method Development Protocol

This protocol is designed to maximize sensitivity while preventing common fluorinated-compound issues such as retention loss or peak tailing.[1][2]

Chromatographic Conditions (LC)

The presence of the fluorine atoms creates a "hard" electron density shell, often reducing interaction with standard C18 chains.

-

Stationary Phase Selection:

-

Mobile Phase System:

-

Gradient Profile (Standard):

Mass Spectrometry Parameters (Source)

-

Ionization: Electrospray Ionization (ESI) – Positive Mode.[1][2]

-

Capillary Voltage: 3.0 – 3.5 kV.[1][2] (Avoid >4 kV to prevent discharge on fluorinated species).[2]

-

Desolvation Temperature: 350°C – 400°C. (High temp required for efficient desolvation of the polar amine).

-

Cone Voltage: 20 – 30 V. (Optimize to maximize

179 without inducing in-source fragmentation).

Workflow Logic Diagram

Caption: Decision tree for LC-MS method development emphasizing column selectivity for fluorinated heterocycles.

Validation & Troubleshooting

Linearity and Matrix Effects

-

Linearity: The amine group allows for a wide dynamic range (

).[1][2] -

Fluorine Suppression: Fluorinated compounds can sometimes suppress their own ionization at high concentrations due to surface activity in the droplet. If linearity curves flatten at the high end, use an isotopically labeled internal standard (e.g., deuterated aminopyridine) or switch to APCI source.

Common Artifacts

References

-

Compound Data: Accela ChemBio. (n.d.). Product Information: 4-Amino-3-(trifluoromethoxy)pyridine (CAS 827586-90-3).[1][2][3][4] Retrieved October 26, 2023, from [Link][1][2]

-

Fragmentation Mechanism: Fu, X., et al. (2021).[1][2] Ionic series in mass spectra of trifluoromethyl-substituted heterocycles. Fluorine Notes. Retrieved from [Link]

-

LC-MS of Fluorinated Compounds: Shimadzu Application News. (2015).[1][2][4][6] Rapid Quantification of Perfluorinated Compounds. Retrieved from [Link]

Sources

- 1. 1824338-70-6,5-Cyclopropyl-2-ethynylpyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1220033-70-4,Ethyl 3-(3-Piperidyloxy)benzoate Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1935174-46-1,6-Chloropyridazine-4-carboxamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 55928-84-2,3-Bromopyridazin-4-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

- 6. pubs.rsc.org [pubs.rsc.org]

Technical Guide: Reactivity Profile of 3-(Trifluoromethoxy)pyridin-4-amine

The following technical guide details the reactivity profile, synthetic utility, and handling protocols for 3-(Trifluoromethoxy)pyridin-4-amine . This document is structured for immediate application in medicinal chemistry and agrochemical synthesis.

Executive Summary & Chemical Identity

3-(Trifluoromethoxy)pyridin-4-amine (CAS: 827586-90-3) represents a high-value scaffold in drug discovery. It combines the privileged 4-aminopyridine core—found in potassium channel blockers and kinase inhibitors—with the trifluoromethoxy (

The

-

Bioisosterism: It mimics the steric demand of an isopropyl group but with orthogonal electronic properties.

-

Lipophilicity: It significantly increases

(Hansch -

Metabolic Stability: The C-F bonds resist cytochrome P450 oxidation, blocking metabolic soft spots often found on alkoxy groups.

Electronic Architecture & Chemoselectivity

Understanding the "Push-Pull" dynamics of this molecule is critical for predicting reactivity.

-

The Donor (Amine at C-4): Strongly activating (+M effect). It directs electrophilic attack to the ortho positions (C-3 and C-5). Since C-3 is occupied, C-5 is the primary site for Electrophilic Aromatic Substitution (EAS) .

-

The Acceptor (Pyridine Nitrogen &

): The ring nitrogen exerts a strong -

The Result: The molecule is electron-rich enough to undergo controlled halogenation at C-5 but electron-poor enough to participate in S

Ar reactions at C-2 if activated (e.g., via N-oxide formation).

Visualization: Reactivity Map

The following diagram outlines the distinct reactivity zones of the scaffold.

Caption: Chemoselectivity map indicating the primary reaction manifolds for the 3-(trifluoromethoxy)pyridin-4-amine scaffold.

Synthetic Accessibility & Protocols

Synthesis of the Core Scaffold

While often purchased, de novo synthesis or late-stage functionalization is required for analogs.

-

Route A (Reduction): Hydrogenation of 4-nitro-3-(trifluoromethoxy)pyridine using Pd/C in MeOH. This is the most reliable method for scale-up.

-

Route B (Direct Trifluoromethoxylation): Radical trifluoromethoxylation of 4-aminopyridine using Togni Reagent I. This method is valuable for late-stage diversification but requires careful purification to remove isomers.

Module 1: C-5 Regioselective Halogenation

Introduction of a halogen at C-5 is the gateway to cross-coupling (Suzuki, Sonogashira).

Protocol: C-5 Bromination with NBS

-

Objective: Install a Bromine atom at C-5 without over-brominating or oxidizing the amine.

-

Reagents: N-Bromosuccinimide (NBS) (1.05 eq), Acetonitrile (MeCN).

-

Mechanism: The amino group activates C-5. MeCN is chosen to suppress radical side reactions.

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of 3-(trifluoromethoxy)pyridin-4-amine in anhydrous MeCN (0.1 M concentration). Maintain temperature at 0 °C.

-

Addition: Add NBS (1.05 eq) portion-wise over 15 minutes. Critical: Do not add all at once to prevent exotherms.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT. Monitor via LCMS (Target M+H: ~257/259).

-

Quench: Quench with 10% aqueous

to destroy excess bromine. -

Workup: Extract with EtOAc, wash with brine, dry over

. -

Validation:

NMR should show the disappearance of the C-5 proton (originally a doublet around

Module 2: N-Functionalization (Amide Coupling)

The exocyclic amine is less nucleophilic than an aniline due to the electron-withdrawing pyridine ring and

Protocol: HATU-Mediated Amidation

-

Activation: Mix Carboxylic Acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF. Stir for 5 minutes to form the activated ester.

-

Coupling: Add 3-(trifluoromethoxy)pyridin-4-amine (1.0 eq).

-

Conditions: Heat to 50 °C for 4–12 hours. The elevated temperature overcomes the reduced nucleophilicity of the amine.

-

Self-Validating Check: If conversion is low (<50%), add DMAP (0.1 eq) as a nucleophilic catalyst.

Critical Stability Factors (The "Gotchas")

| Parameter | Stability Status | Technical Insight |

| Acid Stability | High | Stable to HCl/TFA deprotection cycles. The |

| Base Stability | Moderate | Stable to carbonate/hydroxide bases. Avoid strong organolithiums (e.g., n-BuLi) without directing groups, as they may cause elimination of fluoride. |

| Lewis Acids | Low (Risk) | Avoid |

| Hydrogenation | Moderate | The |

Experimental Workflow Visualization

The following diagram illustrates the logical flow for diversifying this scaffold into a drug candidate library.

Caption: Diversification workflow. Path A utilizes the electronic activation of C-5; Path C utilizes the N-oxide strategy to functionalize C-2.

References

-

Direct Trifluoromethoxylation: Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2016). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.[1] Chemical Science, 7(1), 424-429.

- Pyridine Reactivity Overview: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for heterocycle EAS/S Ar mechanisms).

-

Fluorine in MedChem: Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical Reviews, 114(4), 2432-2506.

-

Properties of OCF3: Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethoxy group: nucleophilic transfer and properties. Beilstein Journal of Organic Chemistry, 4, 13.

Sources

Technical Guide: Discovery and Synthesis of 3-(Trifluoromethoxy)pyridin-4-amine

The following technical guide details the discovery, synthetic methodology, and application of 3-(Trifluoromethoxy)pyridin-4-amine , a critical fluorinated building block in modern medicinal chemistry.

Executive Summary

Compound: 3-(Trifluoromethoxy)pyridin-4-amine CAS: 827586-90-3 Molecular Formula: C6H5F3N2O Class: Fluorinated Heterocycle / Pyridine Building Block

The introduction of the trifluoromethoxy group (–OCF3) into heteroaromatic scaffolds is a pivotal strategy in drug discovery.[1] Known as a "super-halogen," the –OCF3 moiety offers unique bioisosteric properties—enhancing lipophilicity (Hansch π = 1.04) and metabolic stability while maintaining a steric profile similar to an isopropyl group.

3-(Trifluoromethoxy)pyridin-4-amine represents a high-value intermediate, particularly for the development of kinase inhibitors where the 4-aminopyridine motif serves as a hinge-binder. Its discovery is defined not merely by its isolation, but by the development of regioselective synthetic methodologies that overcome the inherent instability of the O–CF3 bond during ring functionalization. This guide focuses on the breakthrough "N-hydroxyl rearrangement" pathway, widely regarded as the most authoritative method for accessing this specific substitution pattern.

The Synthetic Challenge

Direct trifluoromethoxylation of pyridines is synthetically arduous due to two primary factors:

-

Electronic Deactivation: The electron-deficient nature of the pyridine ring disfavors electrophilic attack by trifluoromethoxylating agents.

-

Positional Selectivity: Direct radical trifluoromethoxylation often yields mixtures of isomers or suffers from over-functionalization.

The "Discovery" of a scalable route to 3-(Trifluoromethoxy)pyridin-4-amine was achieved by bypassing direct C–H functionalization in favor of a radical-mediated intramolecular rearrangement , as pioneered in Chemical Science (Ngatimin et al., 2015).

Core Methodology: The N-Hydroxyl Rearrangement Protocol

This protocol relies on the in situ generation of an N–OCF3 species from an N-hydroxy precursor, followed by a thermally or radically induced migration to the ortho-carbon (C3).

Retrosynthetic Analysis

The target molecule is accessed via the hydrolysis of an acetamide intermediate, which is generated from the rearrangement of an N-(trifluoromethoxy) precursor.

Step-by-Step Experimental Protocol

The following protocol is standardized based on the mechanistic insights from the Chemical Science breakthrough.

Phase 1: Precursor Preparation

-

Acetylation: React 4-aminopyridine with acetic anhydride to form N-(pyridin-4-yl)acetamide.

-

Oxidation/Activation: Convert the acetamide to the hydroxamic acid derivative, N-hydroxy-N-(pyridin-4-yl)acetamide, typically via partial reduction of the corresponding nitro-compound or direct oxidation methods compatible with the pyridine ring.

Phase 2: Trifluoromethoxylation (The Key Step)

Reagents: Togni Reagent I (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole), Cs2CO3 (Catalyst), DCM (Solvent).

-

Setup: Charge a flame-dried flask with N-hydroxy-N-(pyridin-4-yl)acetamide (1.0 equiv) and Togni Reagent I (1.2 equiv) in anhydrous dichloromethane (DCM).

-

Reaction: Stir the mixture at room temperature for 2–4 hours.

-

Mechanistic Note: The Togni reagent transfers the CF3 group to the oxygen of the N-hydroxy moiety, forming a transient N-(trifluoromethoxy) intermediate.

-

-

Migration: Upon formation, the OCF3 group undergoes a radical-induced migration to the electron-rich C3 position. This is facilitated by the electron-donating nature of the acetamido group.

-

Workup: Quench with saturated NaHCO3. Extract with DCM.[2] Purify via silica gel chromatography (EtOAc/Hexane gradient) to isolate N-(3-(trifluoromethoxy)pyridin-4-yl)acetamide.

Phase 3: Deprotection

-

Hydrolysis: Dissolve the intermediate in 6M HCl and reflux for 2 hours.

-

Isolation: Neutralize with NaOH to pH 8–9. Extract with EtOAc.[2]

-

Product: Concentrate to yield 3-(Trifluoromethoxy)pyridin-4-amine as a pale solid.

Mechanistic Logic & Optimization

The success of this transformation relies on the "Radical-Clock" principle. The N–O bond is weak; upon trifluoromethylation, the N–OCF3 species is prone to homolytic cleavage. The resulting radical pair recombines at the ortho-position (C3) rather than the para-position (blocked by N) or meta-position (electronically disfavored).

Optimization Data (Solvent & Additive Effects)

Data summarized from Ngatimin et al. (2015) and subsequent validation studies.

| Entry | Solvent | Additive | Temperature | Yield (%) | Notes |

| 1 | DCM | None | 25 °C | 42% | Moderate conversion |

| 2 | DCM | Cs2CO3 (0.2 eq) | 25 °C | 87% | Base promotes N-activation |

| 3 | THF | Cs2CO3 | 25 °C | 65% | Slower reaction rate |

| 4 | MeCN | None | 60 °C | 55% | Thermal degradation observed |

| 5 | DCM | TEMPO (1.0 eq) | 25 °C | 0% | Radical mechanism confirmed |

Alternative Commercial Route (Dechlorination)

For large-scale industrial manufacturing, a route involving 2-chloro-3-(trifluoromethoxy)pyridin-4-amine is often employed to ensure regiocontrol during the early stages of synthesis.

-

Starting Material: 2-Chloro-4-aminopyridine.

-

Functionalization: Similar N-activation and rearrangement introduces the OCF3 at C3 (directed by the Cl at C2 and NHAc at C4).

-

Hydrogenation:

-

Catalyst: 10% Pd/C activated.

-

Conditions: H2 atmosphere (1 atm), MeOH, RT.

-

Outcome: Selective removal of the C2-chlorine atom yields the target 3-(trifluoromethoxy)pyridin-4-amine .

-

Applications in Drug Discovery

The 3-(trifluoromethoxy)pyridin-4-amine scaffold is a "privileged structure" in kinase inhibitor design.

-

Hinge Binding: The pyridine nitrogen (N1) and the exocyclic amine (4-NH2) form a donor-acceptor motif that binds to the ATP-binding hinge region of kinases.

-

Gatekeeper Interaction: The 3-OCF3 group occupies the hydrophobic "gatekeeper" pocket, often improving selectivity against kinases with smaller gatekeeper residues (e.g., Thr, Ala).

-

Metabolic Shielding: The OCF3 group blocks metabolic oxidation at the C3 position, extending the half-life (

) of the drug candidate.

References

-

Ngatimin, M. et al. (2015). "Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines."[1][3] Chemical Science, 6(10), 5747–5752.

-

Togni, A. (2012). "Hypervalent Iodine Reagents for Trifluoromethylation." Chemical Reviews, 112(7), 3579–3615.

-

ChemicalBook. (n.d.). "Product Entry: 3-(Trifluoromethoxy)pyridin-4-amine (CAS 827586-90-3)."[4]

-

Marrec, O. et al. (2017). "Recent Advances in the Synthesis of Trifluoromethoxylated Heterocycles." Advanced Synthesis & Catalysis, 359(9), 1463-1483.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]